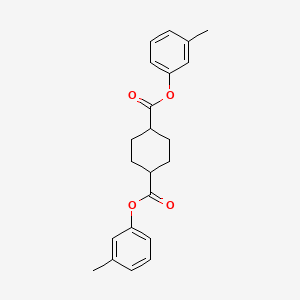
Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate: is an organic compound with the molecular formula C({22})H({24})O(_{4}). It is known for its unique structure, which includes two 3-methylphenyl groups attached to a cyclohexane ring via ester linkages. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate typically involves the esterification of cyclohexane-1,4-dicarboxylic acid with 3-methylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Substitution reactions can occur at the aromatic rings, where electrophilic or nucleophilic reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, varying temperatures and solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes .
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, including drug delivery systems and as intermediates in pharmaceutical synthesis .
Industry: In the industrial sector, this compound is utilized as a plasticizer, stabilizer, and additive in various polymer formulations .
Mécanisme D'action
The mechanism of action of Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can influence the physical and chemical properties of the compounds it is combined with, enhancing their stability, solubility, and overall performance . The pathways involved include ester hydrolysis, esterification, and transesterification reactions .
Comparaison Avec Des Composés Similaires
- Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate
- Bis(ethoxydiglycol) cyclohexane-1,4-dicarboxylate
- Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate
Comparison:
- Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate: This compound is similar in structure but has different alkyl groups, leading to variations in its physical properties and applications .
- Bis(ethoxydiglycol) cyclohexane-1,4-dicarboxylate: This compound has ethoxydiglycol groups, which enhance its solubility in water and its use as an emulsifying agent .
- This compound: Unique due to its 3-methylphenyl groups, which provide distinct chemical properties and applications .
Propriétés
Numéro CAS |
844472-00-0 |
|---|---|
Formule moléculaire |
C22H24O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C22H24O4/c1-15-5-3-7-19(13-15)25-21(23)17-9-11-18(12-10-17)22(24)26-20-8-4-6-16(2)14-20/h3-8,13-14,17-18H,9-12H2,1-2H3 |
Clé InChI |
VLEXWMYYSDHKRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)C2CCC(CC2)C(=O)OC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


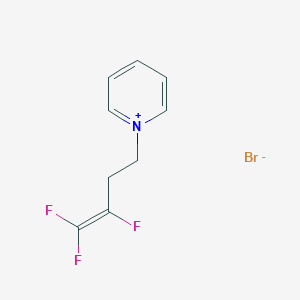

![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
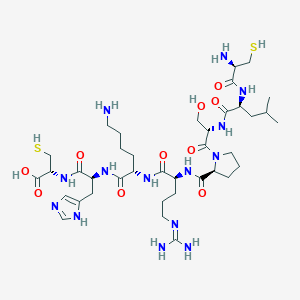
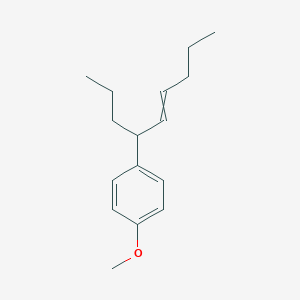
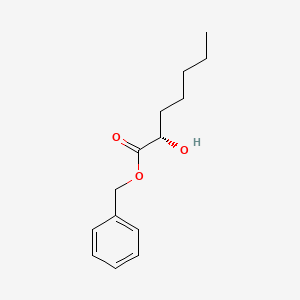
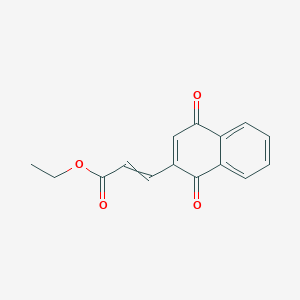

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
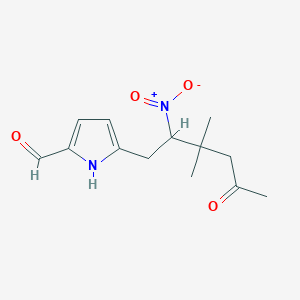
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
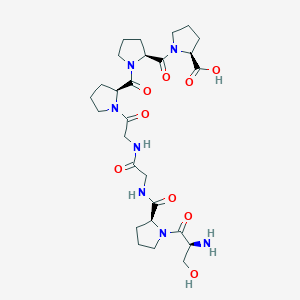
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
